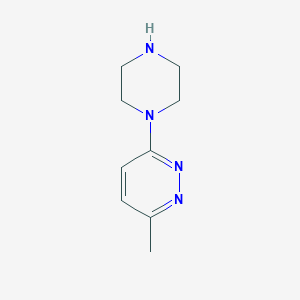

3-Methyl-6-piperazin-1-ylpyridazine

Description

Properties

IUPAC Name |

3-methyl-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRHTFKXROTZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640507 | |

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219635-87-7 | |

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 6 Piperazin 1 Ylpyridazine and Its Derivatives

Strategies for Pyridazine (B1198779) Ring Construction

Cyclization Reactions from Precursor Compounds

One of the most common methods for constructing the pyridazine ring involves the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine. nih.gov This approach allows for the direct formation of the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. The choice of substituents on the starting dicarbonyl compound dictates the substitution pattern on the final pyridazine ring.

Another notable cyclization strategy involves the reaction of α,β-unsaturated carbonyl compounds with hydrazones. This [3+3] annulation approach provides a versatile route to substituted pyridazines. acs.org Furthermore, multicomponent reactions have been developed to construct the pyridazine ring in a single step from readily available starting materials, offering an efficient and atom-economical alternative. acs.org

Aza-Diels-Alder Reactions in Pyridazine Synthesis

The aza-Diels-Alder reaction has emerged as a powerful tool for the synthesis of pyridazine derivatives. acs.orgorganic-chemistry.orgacs.orgresearchgate.netnih.gov This methodology typically involves the [4+2] cycloaddition of a 1,2-diaza-1,3-diene with a suitable dienophile. acs.org A particularly effective variation is the inverse electron-demand aza-Diels-Alder reaction, where an electron-deficient diene, such as a 1,2,3-triazine, reacts with an electron-rich dienophile. organic-chemistry.orgacs.org This reaction proceeds with high regioselectivity and functional group tolerance, providing a direct route to highly substituted pyridazines under neutral, metal-free conditions. acs.orgorganic-chemistry.orgacs.org The reaction's practicality has been demonstrated through gram-scale synthesis, highlighting its utility in preparing biologically relevant pyridazine derivatives. organic-chemistry.org

Functionalization Approaches for Pyridazine Scaffolds

Once the pyridazine ring is formed, further modifications are often necessary to introduce desired functional groups. These functionalization reactions are crucial for creating diverse libraries of pyridazine derivatives for various applications.

Nucleophilic Substitution Reactions on Halogenated Pyridazines

Halogenated pyridazines are key intermediates in the synthesis of functionalized pyridazine derivatives. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom is displaced by a nucleophile. wur.nlacs.orgquimicaorganica.org This method is widely used to introduce a variety of substituents, including amino, alkoxy, and thio groups. The reactivity of the halogen is influenced by its position on the pyridazine ring and the presence of other substituents. For instance, 3-halopyridazines readily undergo nucleophilic substitution. thieme-connect.com The introduction of an electron-withdrawing group on the pyridazine ring can further enhance its electrophilicity and facilitate nucleophilic attack. youtube.com

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pyridazine scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net These reactions offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridazine or a pyridazine triflate with an organoboron reagent. nih.govthieme-connect.comresearchgate.net It is a versatile method for introducing aryl and heteroaryl substituents onto the pyridazine ring. nih.govthieme-connect.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov For example, 3-chloro-6-methoxypyridazine (B157567) has been successfully coupled with phenylboronic acid to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com

Stille Coupling: The Stille reaction couples a halopyridazine or pyridazine triflate with an organostannane reagent. thieme-connect.com It is particularly useful for creating biaryl compounds and has been successfully applied to 3-trifluoromethanesulfonyl-pyridazines. thieme-connect.com

Sonogashira Coupling: This reaction enables the introduction of alkynyl groups onto the pyridazine ring by coupling a halopyridazine with a terminal alkyne. thieme-connect.comresearchgate.net This method is valuable for the synthesis of extended π-conjugated systems.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyridazines

| Coupling Reaction | Halide/Pseudohalide | Organometallic Reagent | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | -Cl, -Br, -I, -OTf | Ar-B(OH)₂, Ar-B(OR)₂ | C-C (Aryl) | nih.govthieme-connect.comthieme-connect.com |

| Stille | -Cl, -OTf | Ar-SnR₃ | C-C (Aryl) | thieme-connect.com |

| Sonogashira | -I, -OTf | R-C≡CH | C-C (Alkynyl) | thieme-connect.comresearchgate.net |

Introduction of the Piperazine (B1678402) Moiety

The piperazine ring is a common substituent in many biologically active pyridazine derivatives. ontosight.aiontosight.ainih.govresearchgate.net Its introduction is typically achieved through a nucleophilic substitution reaction. A common strategy involves reacting a halogenated pyridazine, such as 3,6-dichloropyridazine (B152260), with piperazine or a substituted piperazine. nih.govresearchgate.net The reaction often proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695). nih.gov For instance, the synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine is accomplished by reacting 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine (B374031). nih.govresearchgate.netresearchgate.net The nucleophilic nitrogen of the piperazine ring displaces one of the chlorine atoms on the pyridazine ring to form the desired product. nih.gov This method allows for the straightforward introduction of the piperazine moiety, which can be further functionalized if necessary.

Amination Reactions with Pyridazine Scaffolds

A primary and widely used method for synthesizing pyridazine-piperazine conjugates is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a halogenated pyridazine with a piperazine derivative. The electron-deficient nature of the pyridazine ring, enhanced by the presence of two adjacent nitrogen atoms, facilitates the displacement of a leaving group, typically a halogen, by a nitrogen nucleophile like piperazine.

A common precursor for these syntheses is a dihalopyridazine, such as 3,6-dichloropyridazine. The reaction with a substituted or unsubstituted piperazine can be controlled to achieve mono-substitution. For instance, the synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine was achieved by reacting 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine in refluxing ethanol. nih.govresearchgate.net This reaction proceeds by the nucleophilic attack of one of the piperazine nitrogens on one of the chlorinated carbons of the pyridazine ring.

Similarly, the synthesis of pyridinylpiperazine derivatives can be achieved by reacting a chloropyridine, such as 2-chloro-3-nitropyridine, with piperazine. nih.gov The nitro group in the 3-position acts as an electron-withdrawing group, activating the 2-position for nucleophilic attack by the piperazine. nih.gov The reaction typically takes place in a suitable solvent like acetonitrile (B52724) under reflux. nih.gov

These amination reactions are fundamental for creating the core pyridazine-piperazine link.

| Pyridazine Precursor | Piperazine Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine | Ethanol, Reflux, 4h | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | 83% | nih.gov |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, Reflux, 12h | 1-(3-Nitropyridin-2-yl)piperazine | 65% | nih.gov |

Epoxide Ring-Opening Reactions Involving Piperazine Derivatives

Epoxide ring-opening reactions offer a versatile method for introducing functionalized side chains onto the piperazine moiety of a pyridazine-piperazine conjugate, leading to a wide range of derivatives, particularly β-amino alcohols. nih.gov Epoxides are highly reactive three-membered rings that can be opened by various nucleophiles, including the secondary amine of a piperazine ring. nih.gov

The reaction typically proceeds via an SN2 mechanism, where the piperazine nitrogen attacks one of the epoxide's carbon atoms. libretexts.org This attack leads to the opening of the strained ring and, after a protonation step, the formation of a hydroxyl group on the adjacent carbon. libretexts.org In cases of unsymmetrical epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon atom under neutral or basic conditions. libretexts.orgyoutube.com

This strategy can be employed in two main ways:

A pre-formed pyridazine-piperazine compound can react with an epoxide to introduce a hydroxyalkyl group onto the second nitrogen of the piperazine ring.

A piperazine derivative can first react with an epoxide, and the resulting functionalized piperazine can then be attached to a pyridazine scaffold via methods described in section 2.3.1.

For example, the regioselective ring-opening of an epoxide like (2R,3S)-3-(t-BOC)amino-1,2-epoxy-4-phenylbutane with benzylpiperazine can be achieved using microwave irradiation in ethanol. researchgate.net Catalysts such as aluminum triflate (Al(OTf)₃) have also been shown to be effective in promoting the ring-opening of epoxides with piperazine derivatives to form β-amino alcohols. nih.gov

| Reactant 1 (Epoxide) | Reactant 2 (Piperazine Derivative) | Key Reaction Features | Product Type | Reference |

|---|---|---|---|---|

| Generic Epoxide (e.g., Propylene Oxide) | Piperazine or N-substituted Piperazine | SN2 nucleophilic attack by piperazine nitrogen. | β-Amino alcohol | libretexts.org |

| (2R,3S)-3-(t-BOC)amino-1,2-epoxy-4-phenylbutane | Benzylpiperazine | Microwave irradiation in ethanol. | Hydroxyethylamine (HEA) analogue | researchgate.net |

| Various Epoxides | Piperazine derivatives | Catalyzed by Al(OTf)₃. | Piperazine-derived β-amino alcohols | nih.gov |

Carbon-Hydrogen (C-H) Functionalization Strategies for Piperazine Ring Diversification

While modifications at the nitrogen atoms of the piperazine ring are common, diversification at the carbon atoms of the piperazine scaffold presents a greater challenge but offers significant opportunities for creating novel analogues. nih.govencyclopedia.pub Direct C-H functionalization is an attractive strategy as it avoids lengthy de novo syntheses. encyclopedia.pub However, methods that are successful for other saturated heterocycles like piperidines often fail when applied to piperazines. nih.govencyclopedia.pub The presence of the second nitrogen atom can lead to undesired side reactions or diminish the reactivity of the target C-H bond. nih.gov

Despite these difficulties, several strategies for the C-H functionalization of piperazines have been developed:

Photoredox Catalysis : This approach allows for the generation of an α-amino radical from a piperazine under mild conditions. This radical can then be coupled with various radical acceptors, representing a breakthrough in the direct α-C–H functionalization of piperazines. nih.gov

Stannyl Amine Protocol (SnAP) : This method involves the use of tin-substituted diamines which, upon reaction with aldehydes, generate imines. A subsequent copper-mediated cyclization/C-C bond addition furnishes piperazines with functionalization at a carbon atom. encyclopedia.pub

Anodic Oxidation : This electrochemical method can be used to functionalize the α-position of a protected piperazine. For example, a bisformyl-protected piperazine can be converted to an alkoxy-substituted derivative, which can be further diversified. nih.gov

These advanced methods provide powerful tools for accessing novel derivatives of 3-Methyl-6-piperazin-1-ylpyridazine by directly modifying the carbon skeleton of the piperazine ring.

| Strategy | Mechanism/Key Features | Type of Functionalization | Challenges | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Generation of an α-amino radical which is then trapped by a radical acceptor. | Coupling with heteroaryl chlorides. | Requires specific photocatalysts and conditions. | nih.gov |

| SnAP Reagents (Stannyl Amine Protocol) | Convergent synthesis from aldehydes and tin-substituted diamines via radical cyclization. | Introduces diverse substituents at a carbon atom during ring formation. | Requires stoichiometric copper and specialized stannane (B1208499) reagents. | encyclopedia.pub |

| Anodic Oxidation | Electrochemical oxidation of a protected piperazine. | Typically introduces alkoxy groups at the α-position. | Limited scope, requires protected piperazine. | nih.gov |

Multi-Component Reactions for Pyridazine-Piperazine Conjugates

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net They allow for the rapid construction of complex molecular scaffolds from simple precursors. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct related pyridazine-containing heterocyclic systems.

For example, the Groebke–Blackburn–Bienaymé reaction is a well-known MCR used to synthesize imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines. researchgate.net This reaction typically involves an aminopyridazine (or related azine), an aldehyde, and an isocyanide. By adapting the starting components, it is conceivable to design an MCR that yields a pyridazine-piperazine conjugate.

A hypothetical MCR for a pyridazine-piperazine derivative could involve:

An amino-pyridazine derivative.

An aldehyde or ketone.

A piperazine-containing component that also possesses a reactive group like an isocyanide or a β-dicarbonyl functionality.

The development of such MCRs would provide a highly efficient pathway to generate libraries of diverse pyridazine-piperazine conjugates for biological screening. rsc.org

| MCR Type | Core Scaffold | Typical Components | Potential for Pyridazine-Piperazine Synthesis | Reference |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé | Imidazo[1,2-b]pyridazine | Aminopyridazine, Aldehyde, Isocyanide | Shows the feasibility of using aminopyridazines in MCRs to build fused heterocyclic systems. | researchgate.net |

| Pyrano[2,3-d]pyrimidine Synthesis | Pyranopyrimidine | Barbituric acid, Malononitrile, Aryl aldehydes | Demonstrates the general power of MCRs for building complex nitrogen-containing heterocycles. | nih.gov |

| Hypothetical Pyridazine-Piperazine MCR | Substituted Pyridazine-Piperazine | Aminopyridazine, Aldehyde/Ketone, Functionalized Piperazine | Could offer a rapid, one-pot synthesis of the target scaffold and its derivatives. | N/A |

Advanced Structural Characterization Techniques in Chemical Research

Spectroscopic Analysis Methods for Molecular Structure Elucidation

Spectroscopic techniques provide a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. For 3-Methyl-6-piperazin-1-ylpyridazine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, analysis of closely related structures and spectral prediction allows for a reliable estimation of its NMR spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl, pyridazine (B1198779), and piperazine (B1678402) moieties. Based on data from analogous compounds such as 1-(4-methylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one, the methyl protons on the pyridazine ring would likely appear as a singlet around δ 2.26 ppm. semanticscholar.org The protons on the pyridazine ring itself are expected to appear as doublets in the aromatic region. For instance, in related pyridazine derivatives, these protons are observed at approximately δ 7.75 (d) and δ 6.78 (d) ppm. hilarispublisher.com The piperazine ring protons typically present as multiplets in the upfield region. In similar structures, the protons of the piperazine ring appear as multiplets around δ 3.09 and δ 2.55 ppm. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct peaks are anticipated for the methyl carbon, the carbons of the pyridazine ring, and the carbons of the piperazine ring.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons within the pyridazine and piperazine rings, while HSQC would correlate each proton to its directly attached carbon atom, confirming the assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine-CH₃ | ~2.3 | ~21.0 |

| Pyridazine-H4/H5 | ~7.0 - 7.5 (d) | ~120.0 - 130.0 |

| Pyridazine-C3 | - | ~155.0 |

| Pyridazine-C6 | - | ~160.0 |

| Piperazine-H (α to N-pyridazine) | ~3.5 - 3.7 (m) | ~45.0 |

| Piperazine-H (β to N-pyridazine) | ~2.9 - 3.1 (m) | ~50.0 |

| Piperazine-NH | Variable | - |

Note: These are predicted values based on data from analogous compounds and may vary from experimental results.

Mass Spectrometry (e.g., HRMS, LC-MS, EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-precision mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C₉H₁₄N₄), which has a calculated exact mass of 178.1218.

LC-MS: Liquid Chromatography-Mass Spectrometry would be a valuable tool for the analysis of this compound, particularly in complex mixtures. It allows for the separation of the compound from impurities before it enters the mass spectrometer. In studies of related compounds like 6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, LCMS was used to confirm the molecular weight with the observation of the [M+] ion. hilarispublisher.com

Electron Ionization Mass Spectrometry (EI-MS): EI-MS would reveal the fragmentation pattern of the molecule. The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring. researchgate.net For this compound, characteristic fragments would be expected from the loss of the methyl group, and cleavage within the piperazine ring, leading to fragments corresponding to the pyridazine and piperazine moieties.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise bond lengths, bond angles, and information about the three-dimensional arrangement of molecules in the solid state. Although a crystal structure for this compound is not publicly available, data from closely related compounds, such as 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, offers significant insights. researchgate.net

In the crystal structure of this analogue, the piperazine ring adopts a chair conformation, which is a common low-energy conformation for this ring system. researchgate.net It is highly probable that the piperazine ring in this compound also adopts a similar chair conformation. The pyridazine ring is expected to be planar.

Computational and Theoretical Investigations of 3 Methyl 6 Piperazin 1 Ylpyridazine Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT studies on analogues of 3-Methyl-6-piperazin-1-ylpyridazine are employed to determine their stable conformations, electronic properties, and reactivity.

Researchers utilize DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G+(d,p) or 6-311++G(d,p), to perform geometry optimization. irjweb.comnih.gov This process calculates the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The optimized structure represents the most stable three-dimensional arrangement of the molecule, which is crucial for understanding how it will interact with a biological target.

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to engage in chemical reactions and biological interactions. nih.govresearchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com For instance, a higher electronegativity indicates a greater ability to attract electrons, while chemical hardness measures resistance to charge transfer. irjweb.comresearchgate.net These parameters help in comparing the reactivity profiles of different analogues.

Table 1: Representative Global Reactivity Descriptors for a Pyridazine (B1198779) Analogue Calculated via DFT

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.646 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. scirp.org |

| ELUMO | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. scirp.org |

| Energy Gap (ΔE) | 4.830 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govscirp.org |

| Chemical Hardness (η) | 2.415 | Measures the resistance to a change in electron distribution or charge transfer. irjweb.com |

| Electronegativity (χ) | 4.231 | The power of an atom or molecule to attract electrons towards itself. irjweb.com |

| Electrophilicity Index (ω) | 3.702 | Measures the propensity of a species to accept electrons. irjweb.com |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations build upon the foundational data from quantum calculations to explore how drug-like molecules interact with complex biological systems, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). bohrium.comresearchgate.net This method is instrumental in screening virtual libraries of compounds against a specific biological target and in understanding the molecular basis of their activity. For analogues of this compound, docking studies can identify potential protein targets and elucidate the key interactions that stabilize the ligand-receptor complex.

The process begins with the three-dimensional structures of both the ligand and the target protein, the latter often obtained from databases like the Protein Data Bank (PDB). Software such as AutoDock or the Schrödinger Suite (using the Glide module) is commonly used. nih.govconsensus.app The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol) or a docking score. nih.govsemanticscholar.org Lower binding energies indicate a more favorable and stable interaction.

Analysis of the best-docked poses reveals specific intermolecular interactions, including:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often the main driving force for binding.

π-π stacking and π-cation interactions: Involving aromatic rings.

Electrostatic interactions: Between charged or polar groups.

For example, docking studies on piperazine (B1678402) derivatives have identified key interactions with amino acid residues like Arginine and Lysine within the binding pockets of targets such as the P2Y12 receptor or α1-adrenoceptors. nih.govnih.gov These insights are critical for structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to enhance potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for a Piperazine Analogue with a Protein Target

| Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analogue 5a | Rho6 Protein | -8.2 | ARG96 | Arene-Cation semanticscholar.org |

| Analogue 5e | MRSA Protein (3VMT) | -7.9 | TYR195, LYS192 | Hydrogen Bond, Hydrophobic bohrium.com |

| Analogue 7 | α-Amylase | -8.5 | ASP300, GLU233, ASP197 | Hydrogen Bond nih.gov |

| Analogue SA7 | Carbonic Anhydrase IX | -8.61 | HIS94, HIS96, THR200 | Hydrogen Bond, Hydrophobic nih.gov |

| Analogue 13j | α1-Adrenoceptor | -9.1 (Fit Score) | ASP106, PHE288, SER188 | Hydrogen Bond, Aromatic nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. manchester.ac.uk

Starting with the best-docked pose from a molecular docking study, the ligand-protein complex is placed in a simulation box, typically filled with water molecules and ions to mimic cellular conditions. The simulation is then run for a duration ranging from nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values point to more rigid parts of the structure. nih.gov

Interaction Frequency: MD simulations can quantify the persistence of specific interactions (like hydrogen bonds) observed in docking. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding. nih.gov

Predictive Computational Models in Drug Discovery

Predictive models use existing data to forecast the properties of new compounds, significantly reducing the need for extensive experimental testing in the early phases of drug discovery.

In silico screening involves the use of computational methods to screen large databases of chemical structures for potential biological activity. One such powerful tool is the Prediction of Activity Spectra for Substances (PASS). The PASS algorithm predicts the biological activity profile of a compound based solely on its 2D structural formula. nih.govzenodo.org

The prediction is based on a structure-activity relationship analysis of a large training set, which contains information on the structures and known biological activities of hundreds of thousands of compounds. consensus.appgenexplain.com For a new compound, PASS calculates the probability of it being active (Pa) and inactive (Pi) for a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. zenodo.orgyoutube.com

The results are presented as a list of activities, ranked by the difference between Pa and Pi. Activities with Pa > Pi are considered possible for the compound. A high Pa value (e.g., > 0.7) suggests a high likelihood that the compound exhibits that particular activity and that it is structurally similar to known active compounds in the training set. nih.gov

For novel pyridazine-piperazine scaffolds, PASS can be used to:

Identify the most probable biological activities to prioritize for experimental testing.

Uncover new, unexpected therapeutic applications for existing compounds (drug repurposing).

Flag potential toxicities, such as carcinogenicity or mutagenicity, at a very early stage.

This approach allows researchers to focus their resources on the most promising compounds and biological assays, thereby streamlining the drug discovery pipeline.

Table 3: Hypothetical PASS Prediction Results for a this compound Analogue

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Antihypertensive | 0.815 | 0.012 | High probability of being an antihypertensive agent. zenodo.org |

| 5-Hydroxytryptamine agonist | 0.750 | 0.035 | Likely to act as an agonist at serotonin (B10506) receptors. genexplain.com |

| Kinase Inhibitor | 0.690 | 0.050 | Good probability of inhibiting one or more kinases. nih.gov |

| Antineoplastic | 0.620 | 0.110 | Potential as an anticancer agent. nih.gov |

| Acetylcholinesterase inhibitor | 0.550 | 0.098 | Moderate probability of inhibiting acetylcholinesterase. genexplain.com |

| Hepatotoxic | 0.480 | 0.250 | Potential risk of liver toxicity should be investigated. nih.gov |

Ligand-Based and Structure-Based Rational Design Principles

Rational drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both are instrumental in the optimization of lead compounds.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features (pharmacophore) and the relationship between the physicochemical properties and biological activity (Quantitative Structure-Activity Relationships, or QSAR) of a set of active molecules, a model can be developed to predict the activity of new, unsynthesized compounds. For this compound analogues, a QSAR study would involve compiling a dataset of analogues with their corresponding biological activities and then using statistical methods to derive a mathematical model.

Structure-based drug design is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy. This information allows for the visualization of the binding site and the interactions between the protein and a ligand at an atomic level. nih.gov Molecular docking, a key technique in structure-based design, can be used to predict the binding mode and orientation of this compound analogues within the active site of a target protein. nih.govrsc.org This insight enables the design of new analogues with improved complementarity to the binding site, for example, by introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Critical Structural Determinants for Biological Activity

The pyridazine (B1198779) ring is a core component, and its unique physicochemical properties are pivotal. nih.gov It is characterized by a high dipole moment and dual hydrogen-bond accepting capabilities, which are crucial for interactions with biological targets. nih.govblumberginstitute.org The electron-deficient nature of the carbon atoms at positions C-3 and C-6 significantly influences the properties of any attached substituents. nih.gov

Modifications to the pyridazine ring can modulate the electronic environment and steric bulk of the entire molecule. For instance, the methyl group at the C-3 position is a critical feature. Altering this group can have a profound impact on activity.

Table 1: Hypothetical Influence of Substituents at the C-3 Position of the Pyridazine Ring

| Substituent (R) at C-3 | Expected Impact on Activity | Rationale |

| Hydrogen (H) | Decrease | Loss of potential hydrophobic interactions and steric bulk. |

| Ethyl (-CH₂CH₃) | Variable | May increase hydrophobic interactions but could introduce steric hindrance. |

| Trifluoromethyl (-CF₃) | Increase/Decrease | Strong electron-withdrawing group, alters electronic properties significantly. May enhance binding through specific interactions but can also decrease overall potency. mdpi.com |

| Hydroxymethyl (-CH₂OH) | Increase | Introduces a hydrogen bond donor, potentially forming new interactions with the target protein. |

| Amino (-NH₂) | Increase | Introduces hydrogen bond donor/acceptor capabilities; can be protonated, influencing solubility and electrostatic interactions. blumberginstitute.org |

The properties of the pyridazine heterocycle can be fine-tuned by substituents, which in turn modulates the properties of those same substituents. blumberginstitute.org

The piperazine (B1678402) moiety is a versatile scaffold frequently employed in medicinal chemistry. ijrrjournal.comresearchgate.net The unsubstituted nitrogen atom (N-4) of the piperazine ring in 3-Methyl-6-piperazin-1-ylpyridazine is a key site for modification, allowing for the introduction of a wide variety of functional groups to explore different regions of a target's binding pocket. A minor change in the substitution pattern on the piperazine ring can lead to significant differences in pharmacological activities. ijrrjournal.com

SAR studies on various classes of piperazine derivatives have consistently shown that the nature of the substituent on this nitrogen is a primary determinant of potency and selectivity. mdpi.comnih.gov

Table 2: General Impact of N-4 Piperazine Substitutions on Biological Activity

| Substituent Type at N-4 | General Effect on Activity | Example Functionality |

| Small Alkyl Groups | Variable | Can fill small hydrophobic pockets. |

| Aryl or Heteroaryl Rings | Often Increases Potency | Can engage in π-π stacking or other aromatic interactions. |

| Acyl or Sulfonyl Groups | Modulates Properties | Can act as hydrogen bond acceptors and alter electronic distribution and solubility. |

| Basic Amine Groups | Increases Basicity/Solubility | Can form salt bridges and improve pharmacokinetic properties. |

For example, in the development of antipsychotic agents, arylpiperazine derivatives are a well-established class where the choice of the aryl group dictates receptor affinity and functional activity. ijrrjournal.com Similarly, for antihistaminic compounds, bulky substituents on the piperazine nitrogen are often favored. nih.gov

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The this compound scaffold possesses both rigid and flexible elements. The pyridazine ring is largely planar, while the piperazine ring typically adopts a low-energy chair conformation. However, it can undergo ring-flipping to an alternative chair conformation or exist in higher-energy boat or twist-boat forms. researchgate.net

The rotational freedom around the C-N bond connecting the pyridazine and piperazine rings allows the two ring systems to adopt various relative orientations. The preferred conformation will be one that minimizes steric clashes and maximizes favorable intramolecular and intermolecular interactions. Conformational analysis of related structures, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, has shown that the orientation of the aromatic ring (axial versus equatorial) can be a critical determinant of biological activity. nih.gov Understanding these conformational preferences is key to designing molecules that present the correct pharmacophoric features to the target protein.

Development of Quantitative Structure-Activity Relationship Models

QSAR models provide a mathematical correlation between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive potency.

2D-QSAR models use descriptors calculated from the 2D representation of molecules to predict activity. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment), and topological indices that describe molecular size and branching. nih.govsemanticscholar.org

For a series of this compound derivatives, a typical 2D-QSAR study would involve:

Data Set Assembly: Synthesizing and testing a series of analogs with variations on the pyridazine and piperazine rings.

Descriptor Calculation: Calculating a wide range of 2D descriptors for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that links a selection of descriptors to the observed biological activity (e.g., pIC₅₀). researchgate.netmdpi.com

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (cross-validation) and external (test set) validation techniques. nih.gov

A resulting 2D-QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃*(Descriptor C)

This equation would quantitatively show how properties like hydrophobicity, electronic character, or size contribute to the biological activity.

3D-QSAR methods consider the three-dimensional structure of molecules, providing a more detailed and intuitive model of SAR. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules. nih.gov

The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a powerful 3D-QSAR technique. nih.govjbclinpharm.org In this method, the steric and electrostatic interaction energies of each molecule in a training set are calculated on a 3D grid. nih.govresearchgate.net To predict the activity of a new compound, the k-nearest neighbors (most similar compounds) from the training set are identified based on their field values, and the average of their activities is taken as the predicted activity. jbclinpharm.org

Table 3: Steps in a kNN-MFA Study for this compound Derivatives

| Step | Description |

| 1. Molecular Modeling | Build 3D models of all compounds in the series and optimize their geometries. |

| 2. Conformational Analysis & Alignment | Generate low-energy conformers for each molecule and align them based on a common substructure (e.g., the pyridazine-piperazine core). |

| 3. Grid Box Generation | Place the aligned molecules within a 3D grid. |

| 4. Field Calculation | Calculate steric and electrostatic potential values at each grid point for every molecule. |

| 5. Model Generation | Use an algorithm (e.g., stepwise forward-backward) to select variables (grid points) that correlate with biological activity and determine the optimal number of nearest neighbors (k). nih.gov |

| 6. Validation & Interpretation | Validate the model using statistical metrics (e.g., q², pred_r²) and visualize the results as 3D contour maps. These maps highlight regions where steric bulk or specific electrostatic potentials are favorable or unfavorable for activity. jbclinpharm.orgnih.gov |

The resulting 3D contour maps from a kNN-MFA study would provide a visual guide for drug design, indicating, for example, that a bulky, electropositive group is favored at the N-4 position of the piperazine ring, while a small, electronegative group is preferred on the pyridazine ring. nih.govnih.gov

Statistical Approaches in SAR Analysis (e.g., Principal Component Analysis)

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is often enhanced by the application of statistical methods. These quantitative approaches, such as Principal Component Analysis (PCA), allow for the systematic evaluation of how various structural modifications influence the biological potency and other key properties of these compounds.

In the realm of drug discovery, PCA is a powerful tool for reducing the complexity of multidimensional data sets, which can include a wide array of physicochemical and structural descriptors for a series of compounds. This analysis helps in identifying the principal components, or the most significant factors, that account for the variance in the data, thereby revealing underlying patterns and relationships that might not be apparent from a simple inspection of the data.

For instance, in studies of various heterocyclic compounds, including those with piperazine and pyridazine cores, PCA has been instrumental in library design and in understanding the key features that differentiate active from inactive molecules. bldpharm.com By plotting the compounds in a multidimensional "chemical space" defined by the principal components, researchers can visualize clusters of compounds with similar properties and identify the structural attributes that contribute most to their biological activity.

Research on various piperazine derivatives has demonstrated the utility of such statistical methods. In one study, a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates were analyzed using PCA to elucidate the structure-activity relationships for their antimycobacterial activity. The analysis revealed that specific combinations of physicochemical properties, as captured by the principal components, were correlated with higher or lower biological efficacy. mdpi.com

While specific PCA studies solely focused on a series of this compound derivatives are not extensively documented in publicly available literature, the principles from related compound series can be extrapolated. For a hypothetical series of this compound analogs with varying substituents on the piperazine ring, a PCA could be performed using descriptors such as:

LogP: A measure of the compound's lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its potential for membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: Key determinants of drug-receptor interactions.

Steric parameters (e.g., molar refractivity): Describing the volume and shape of substituents.

Electronic parameters (e.g., Hammett constants): Quantifying the electron-donating or withdrawing nature of substituents.

The results of such an analysis would likely reveal which combinations of these properties are most influential in determining the biological activity of the compounds. For example, the analysis might show that a certain degree of lipophilicity combined with the presence of a hydrogen bond acceptor at a specific position on the piperazine ring is crucial for optimal activity.

The following interactive data table illustrates a hypothetical dataset of this compound derivatives and their associated physicochemical properties and biological activity that could be used for a Principal Component Analysis.

| Compound ID | R-Group (on Piperazine) | Molecular Weight | LogP | TPSA (Ų) | Biological Activity (IC50, nM) |

| 1 | -H | 178.24 | 0.8 | 41.5 | 500 |

| 2 | -CH3 | 192.27 | 1.2 | 41.5 | 350 |

| 3 | -C2H5 | 206.30 | 1.6 | 41.5 | 280 |

| 4 | -Phenyl | 254.33 | 2.5 | 41.5 | 150 |

| 5 | -4-Fluorophenyl | 272.32 | 2.7 | 41.5 | 120 |

| 6 | -4-Chlorophenyl | 288.78 | 3.0 | 41.5 | 110 |

| 7 | -4-Methoxyphenyl | 284.36 | 2.4 | 50.7 | 180 |

| 8 | -Benzyl | 268.36 | 2.8 | 41.5 | 200 |

A PCA of this data would likely highlight the importance of the substituent's size, lipophilicity, and electronic properties in modulating the biological activity. The findings from such statistical analyses are invaluable for guiding the rational design of new, more potent, and selective analogs of this compound for various therapeutic targets.

Biological Target Identification and Mechanistic Activity Investigations

Modulation of Nucleotide Metabolism Enzymes

The integrity of the nucleotide pool is critical for cellular functions, and enzymes that regulate this pool are key targets in therapeutic development. The piperazin-1-ylpyridazine scaffold has been identified as a novel inhibitor class for one such regulatory enzyme.

Research has successfully identified a series of piperazin-1-ylpyridazines as a new and potent class of inhibitors for human Deoxycytidine Triphosphate Pyrophosphatase 1 (dCTPase). acs.orgucr.edunih.gov This enzyme plays a crucial "housekeeping" role by catabolizing both standard and modified nucleoside triphosphates (dNTPs), and its activity has been linked to cancer progression. acs.orgucr.edunih.gov

The inhibitory mechanism of this compound class is noteworthy. Lead compounds from the piperazin-1-ylpyridazine series have been shown to increase the thermal and protease stability of the dCTPase enzyme. acs.orgucr.eduresearchgate.net This suggests a direct binding interaction that stabilizes the protein's conformation. Furthermore, these inhibitors demonstrate exceptional selectivity for dCTPase when tested against other related enzymes. acs.orgucr.edu This selectivity is a critical factor in developing targeted molecular probes and potential therapeutic agents. Studies have also shown that these inhibitors can act synergistically with cytidine (B196190) analogues in activity against leukemic cells. acs.orgucr.edunih.gov

| Compound Class | Target Enzyme | Observed Mechanistic Activity | Selectivity Profile |

|---|---|---|---|

| Piperazin-1-ylpyridazines | dCTP pyrophosphatase 1 (dCTPase) | Increases thermal and protease stability of the enzyme. acs.orgucr.eduresearchgate.net | Displays outstanding selectivity over related enzymes. acs.orgucr.edu |

Interaction with Sigma Receptors (σ1R, σ2R)

Sigma receptors, classified as σ1R and σ2R, are chaperone proteins that have been implicated in a wide range of cellular signaling pathways and are considered important therapeutic targets. While various piperazine-containing scaffolds have been investigated for sigma receptor activity, specific data for 3-Methyl-6-piperazin-1-ylpyridazine is not present in the reviewed literature.

A review of the available scientific literature did not yield specific data from radioligand binding assays for the compound this compound against either the σ1 or σ2 receptor.

No studies detailing the functional activity (agonist or antagonist profile) of this compound at σ1 or σ2 receptors were found in the available scientific literature.

Enzyme Inhibition Studies

The investigation of a compound's effect on various enzyme families, particularly kinases, is a standard component of its pharmacological characterization.

A comprehensive search of the scientific literature found no published data regarding the testing or inhibitory potential of this compound specifically against Cyclin-Dependent Kinase 2 (CDK2). While other piperazine-containing, but structurally distinct, molecules have been evaluated as CDK2 inhibitors, these findings cannot be extrapolated to the title compound. nih.govresearchgate.net

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Cellular Assays

Research into a series of piperazinylpyridazine-based compounds identified them as potent and selective inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids. nih.govnih.gov Within this series, a specific compound, designated as 49 (XEN103), demonstrated high potency in a human liver cancer cell line (HepG2) assay, which is a standard model for assessing SCD1 activity in a cellular context. nih.govnih.gov

This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 12 nM in HepG2 cells, indicating significant inhibition of SCD1 activity. nih.govnih.gov The inhibition of SCD1 is a key area of investigation in metabolic diseases, and these findings highlight the potential of the piperazinylpyridazine scaffold in modulating this enzyme. nih.gov

Table 1: In Vitro SCD1 Inhibition Data for Compound 49 (XEN103)

| Assay Type | Cell Line | Target Species | IC₅₀ (nM) |

|---|---|---|---|

| Cellular Assay | HepG2 | Human | 12 |

| Enzyme Assay | Microsomal | Mouse | 14 |

Data sourced from the Journal of Medicinal Chemistry, 2013. nih.govnih.gov

Modulation of Transporter Proteins

Human Equilibrative Nucleoside Transporters (ENTs) Inhibition

Following a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigate the inhibitory activity of this compound on human Equilibrative Nucleoside Transporters (ENTs).

In Vitro Cellular Activity Investigations

Anti-proliferative Activity in Various Cancer Cell Lines

A piperazine-containing compound, identified in a study as C505, has been shown to possess potent anti-proliferative effects across multiple cancer cell lines. This compound was the most effective candidate selected from a screening library of 2,560 molecules. Its growth inhibition (GI₅₀) values were determined to be in the sub-micromolar range, demonstrating potent cytotoxic activity.

The specific GI₅₀ values recorded were:

Future Research Directions and Translational Perspectives for Pyridazine Piperazine Hybrids

Development of Novel Synthetic Methodologies for Chemical Space Exploration

The synthesis of pyridazine (B1198779) derivatives is a well-established field, with numerous methods available for their construction. organic-chemistry.org For instance, the reaction of 3,6-dichloropyridazine (B152260) with a substituted piperazine (B1678402) in a suitable solvent like ethanol (B145695) is a common strategy to introduce the piperazine moiety onto the pyridazine core. researchgate.net While general methods for the synthesis of pyridazine-piperazine hybrids exist, the development of novel, efficient, and regioselective synthetic routes is crucial for expanding the chemical space around this scaffold. Future research should focus on creating libraries of derivatives of 3-Methyl-6-piperazin-1-ylpyridazine by introducing a variety of substituents on both the pyridazine and piperazine rings. This would allow for a systematic exploration of structure-activity relationships (SAR).

Integration of Advanced Computational Techniques for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery. Molecular docking and dynamic simulations can provide valuable insights into the potential binding modes of ligands with their biological targets. nih.gov For the pyridazine-piperazine scaffold, computational studies have been instrumental in understanding their interactions with various enzymes and receptors. nih.gov Future research on this compound should leverage these advanced computational techniques for de novo design of new analogues with enhanced potency and selectivity towards specific biological targets. This in silico approach can help prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources.

Exploration of Undiscovered Biological Targets and Pharmacological Pathways

The pyridazine-piperazine hybrid structure is present in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net This suggests that this scaffold can interact with a multitude of biological targets. While some pyridazine derivatives have been investigated for their effects on specific pathways, a comprehensive understanding of their pharmacological landscape is still lacking. Future studies should aim to identify novel biological targets for this compound and its derivatives through high-throughput screening and other target identification strategies. Elucidating the pharmacological pathways modulated by these compounds will be crucial for understanding their mechanism of action and identifying new therapeutic indications.

Design of Mechanistic Probes for Investigating Biological Processes

The development of chemical probes is essential for dissecting complex biological processes. The pyridazine-piperazine scaffold, with its versatile chemistry and potential for biological activity, is an attractive starting point for the design of such probes. For example, fluorescently labeled derivatives of pyridazine-piperazine compounds have been used for imaging the androgen receptor in cancer cells. acs.org Future research could focus on developing derivatives of this compound that can act as specific and potent mechanistic probes. These probes could be used to study the function of their target proteins in living systems, providing valuable information about their role in health and disease.

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-6-piperazin-1-ylpyridazine derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyridazine ring. For example, 6-chloropyridazine derivatives react with piperazine under reflux in polar aprotic solvents (e.g., DMF or NMP) at 80–120°C for 12–24 hours. Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyridazine to piperazine) and using catalysts like K₂CO₃ to enhance reactivity . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR (¹H/¹³C): Assigns substituent positions on the pyridazine ring and confirms piperazine incorporation (e.g., δ 2.5–3.5 ppm for piperazine protons) .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]⁺ ions).

- X-ray crystallography: Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in related pyridazine structures .

Q. How are preliminary biological activities (e.g., antimicrobial, antiplatelet) screened for this compound class?

Methodological Answer:

- Antimicrobial assays: Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antiplatelet activity: Measure inhibition of ADP-induced platelet aggregation in human plasma via turbidimetry .

- Cytotoxicity screening: Employ MTT assays on HEK-293 or HepG2 cells to assess selectivity indices .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., variable potency across studies) be resolved for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., consistent ATP concentrations in kinase assays).

- Stereochemical effects: Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test individually .

- Impurity profiling: Apply LC-QTOF-MS to detect trace byproducts (e.g., N-oxides or dealkylated analogs) that may antagonize activity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of these derivatives?

Methodological Answer:

- ADMET prediction: Use tools like SwissADME or ADMETLab to estimate bioavailability (%F >30), BBB permeability (e.g., TPSA <90 Ų), and CYP inhibition risks .

- Docking studies: Target receptors (e.g., bacterial DNA gyrase or serotonin receptors) using AutoDock Vina with optimized force fields (AMBER) .

- QSAR modeling: Correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀ data to guide lead optimization .

Q. How can reaction byproducts (e.g., di- or tri-substituted pyridazines) be minimized during synthesis?

Methodological Answer:

- Controlled stepwise functionalization: Introduce methyl and piperazine groups sequentially rather than concurrently.

- Temperature modulation: Lower reaction temperatures (e.g., 60°C) reduce electrophilic side reactions at the pyridazine C4 position .

- Protecting groups: Use tert-butoxycarbonyl (Boc) on piperazine to prevent over-alkylation, followed by acidic deprotection .

Q. What strategies validate target engagement in mechanistic studies (e.g., enzyme inhibition vs. allosteric modulation)?

Methodological Answer:

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., COX-2 or PDE inhibitors) .

- Cellular thermal shift assays (CETSA): Confirm target stabilization in lysates after compound treatment.

- Mutagenesis: Engineer key residue mutations (e.g., His90Ala in bacterial topoisomerase IV) to disrupt binding and confirm direct inhibition .

Methodological Notes

- Data Reproducibility: Always cross-validate biological results with orthogonal assays (e.g., fluorescence polarization alongside enzymatic activity assays) .

- Structural Elucidation: Combine XRD with DFT calculations (e.g., B3LYP/6-31G*) to resolve electronic effects on reactivity .

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, particularly for derivatives with CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.